![molecular formula C14H10N4O B1622359 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 302788-80-3](/img/structure/B1622359.png)
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function, as well as in the modulation of neurotransmission and inflammation. ODQ has been extensively used in scientific research to investigate the physiological and biochemical effects of sGC inhibition, and to develop new therapeutic strategies for various diseases.
Scientific Research Applications
Anti-Infective Agents
Oxadiazoles, including 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential, promising target for mode of action .
Anti-Trypanosomal Activity
The compounds synthesized from oxadiazoles have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests potential use of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline in anti-trypanosomal activity.
Anticancer Agents
Oxadiazoles have been used in medicinal applications as anticancer agents . The specific role of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline in this field could be a subject of further research.
Vasodilators
Oxadiazoles have also been used as vasodilators . This suggests potential cardiovascular applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline.
Anticonvulsants
Another medicinal application of oxadiazoles is their use as anticonvulsants . This could imply potential neurological applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline.
Antidiabetic Agents
Oxadiazoles have been used as antidiabetic agents . This suggests potential endocrinological applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline.
High Energy Molecules
Oxadiazoles, including 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, have been utilized as high energy molecules . They have shown favorable oxygen balance and positive heat of formations .
Conducting Systems
The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . This suggests potential applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline in electronics and materials science.
properties
IUPAC Name |
8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSHBJLBHAYFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=CC(=NN=C31)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385523 | |
Record name | 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
CAS RN |
302788-80-3 | |
Record name | 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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